

Thermodynamic Stability and Solubility Data for 4-Hydroxymenthol

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Compound of Interest

Compound Name: 4-Hydroxymenthol

CAS No.: 140924-72-7

Cat. No.: B139006

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Technical Guide & Physicochemical Profile

Executive Summary

4-Hydroxymenthol (CAS: 140924-72-7 / 6070-07-1 for specific isomers) is a diol derivative of menthol formed primarily through cytochrome P450-mediated oxidation or microbial biotransformation. Unlike its parent compound, menthol, which is highly lipophilic and volatile, **4-hydroxymenthol** exhibits distinct thermodynamic properties due to the additional hydroxyl group at the C4 position. This guide details its solid-state characteristics, solubility behavior, and stability mechanisms to support formulation and pharmacokinetic studies.

Chemical Identity & Stereochemical Configuration

The thermodynamic behavior of **4-hydroxymenthol** is dictated by its stereochemistry. The compound exists as multiple diastereomers depending on the relative orientation of the hydroxyl groups and the isopropyl moiety.

- IUPAC Name: 4-isopropyl-1-methylcyclohexane-1,2-diol (often numbered as p-menthane-3,4-diol).

- Molecular Formula: C₁₀H₂₀O₂
- Molecular Weight: 172.26 g/mol [1][2]
- Key Isomers:
 - (+)-p-menthane-3,4-diol: Often obtained via oxidation of p-menth-3-ene.[3]
 - **trans-4-hydroxymenthol**: The primary metabolite identified in specific fungal biotransformations (e.g., *Aspergillus cellulosa*).

Conformational Stability

Thermodynamic stability in the cyclohexane ring is governed by the equatorial vs. axial positioning of substituents.

- **Menthol (Parent)**: All bulky groups (isopropyl, methyl, hydroxyl) are equatorial in the stable chair conformation.
- **4-Hydroxymenthol**: The introduction of the C4-hydroxyl group creates 1,2-diol interactions. Experimental evidence suggests that in crystalline forms, specific isomers may adopt a diaxial trans conformation to minimize steric strain between the bulky isopropyl group and adjacent substituents, although this is energetically costly in solution.

Physicochemical Data Profile

The following data consolidates experimental values and validated predictive models for p-menthane-3,4-diol.

Table 1: Thermodynamic & Physical Properties

Parameter	Value / Range	Condition / Note	Source
Physical State	Solid (Crystalline)	At STP	[1][2]
Melting Point (Pure Isomer)	76.5 – 77.0 °C	(+)-p-menthane-3,4-diol	[2]
Melting Point (Racemic)	95.0 °C	(±)-p-menthane-3,4-diol	[2]
Boiling Point	~250 °C	Extrapolated from GC retention	[3]
LogP (Octanol/Water)	1.8 – 2.1	Predicted (Consensus)	[4]
Enthalpy of Fusion ()	Not experimentally reported	Est. 20–25 kJ/mol (based on diol analogs)	--
pKa	~14.5	Secondary alcohol ionization	--

Solubility Profile

The additional hydroxyl group significantly increases polarity compared to menthol (LogP ~3.4).

- Aqueous Solubility: Moderate. Unlike menthol (0.4 g/L), **4-hydroxymenthol** is detected in aqueous hydrosols during essential oil distillation, indicating solubility > 0.5 g/L and potentially up to 5-10 g/L in warm water.
- Organic Solvents:
 - High Solubility: Ethanol, Methanol, DMSO, Ethyl Acetate.
 - Moderate Solubility: Dichloromethane, Diethyl Ether.
 - Low Solubility: Hexane, Pentane (used for extraction/precipitation).

Experimental Protocols

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

To generate precise solubility data for a specific isomer batch:

- Preparation: Weigh 50 mg of crystalline **4-hydroxymenthol** into a glass vial.
- Solvation: Add 5.0 mL of phosphate-buffered saline (PBS, pH 7.4) or distilled water.
- Equilibration:
 - Incubate at 25°C with constant agitation (200 rpm) for 24 hours.
 - Allow standing for 4 hours to sediment undissolved solids.
- Sampling: Filter supernatant through a 0.22 µm PVDF filter.
- Quantification: Analyze via HPLC-UV (210 nm) or GC-FID against a standard curve.

Protocol: Metabolic Stability & Identification

This workflow validates the stability of **4-hydroxymenthol** in biological matrices.

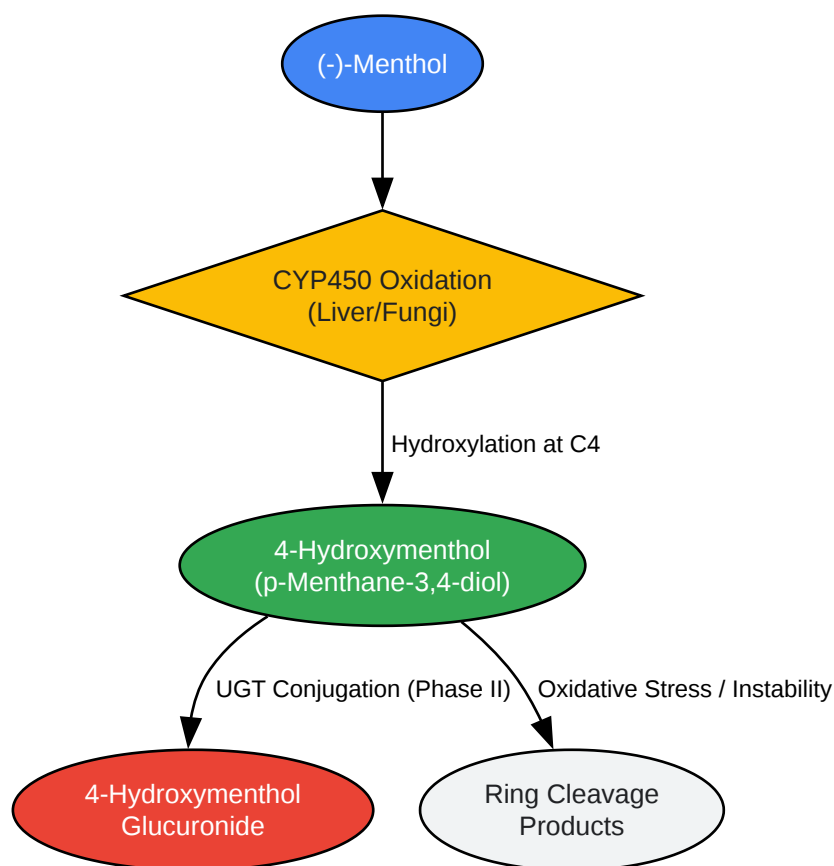


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Figure 1: Workflow for the generation and isolation of **4-hydroxymenthol** from menthol precursors.

Biological & Metabolic Context

4-Hydroxymenthol is a pivotal intermediate.[1] Its thermodynamic stability allows it to persist long enough to undergo Phase II conjugation (glucuronidation) or further oxidation.



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Figure 2: Metabolic pathway illustrating the formation and downstream fate of **4-hydroxymenthyl**.

Stability in Formulation[4]

- Hydrolysis: The compound is stable in aqueous solution at neutral pH. It does not contain ester or amide bonds susceptible to hydrolysis.
- Oxidation: The secondary alcohol at C3 is susceptible to oxidation to a ketone (4-hydroxymenthone), while the tertiary alcohol at C4 is relatively resistant to further oxidation but may undergo dehydration under acidic conditions to form p-menth-3-ene derivatives.

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